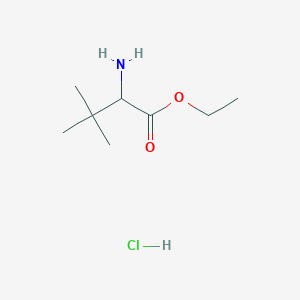

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLXQBBNYLYHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of tert-leucine with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules.

- Peptidomimetics : The compound is utilized in the development of peptidomimetic protease inhibitors. These inhibitors mimic the structure of peptides and proteins, making them useful in drug design for targeting specific enzymes involved in diseases .

Synthetic Organic Chemistry

The compound acts as a building block in organic synthesis. It can be used to create complex molecules through various chemical reactions, including:

- Alkylation Reactions : this compound can be used to introduce alkyl groups into other compounds.

- Condensation Reactions : It participates in condensation reactions to form amides and esters, which are essential in synthesizing larger organic molecules.

Biochemical Research

Research has indicated that this compound interacts with various biological systems. Its amino acid derivative nature allows it to potentially influence metabolic pathways and cellular functions.

Case Study 1: Peptidomimetic Synthesis

A study focused on synthesizing peptidomimetics using this compound as a key intermediate demonstrated its effectiveness in creating compounds with enhanced stability and bioactivity compared to natural peptides. This research highlighted its potential for developing therapeutic agents against protease-related diseases.

Case Study 2: Organic Synthesis Methodologies

In another study, researchers explored various synthetic methodologies involving this compound. The compound was shown to facilitate multiple reaction pathways leading to complex organic structures that are difficult to achieve with traditional methods. This versatility underscores its significance in modern organic chemistry .

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with various molecular targets. It primarily acts as a precursor in the synthesis of biologically active compounds. The pathways involved include esterification and amide bond formation, which are crucial in peptide synthesis .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

CAS: 22146-61-8 (racemic), 63038-27-7 (L-enantiomer) Molecular Formula: C₇H₁₆ClNO₂ | Molecular Weight: 181.66 g/mol Key Differences:

- The methyl ester group reduces molecular weight by ~14 g/mol compared to the ethyl derivative.

- Synthesis : Often prepared via Boc-protection/deprotection strategies (e.g., using tert-butyl carbamate) .

- Applications : Used in peptide synthesis (e.g., L-tert-leucine methyl ester hydrochloride is a precursor in kinase inhibitors) .

- Physical Properties : Melting point ranges from 169–173°C (D-enantiomer) , with similar hygroscopicity and storage requirements .

Ethyl 2-amino-3,3,3-trifluoropropionate Hydrochloride

CAS: 193140-71-5 | Molecular Formula: C₅H₉ClF₃NO₂ | Molecular Weight: 207.58 g/mol Key Differences:

DL-Valine Methyl Ester Hydrochloride

CAS: 5619-05-6 | Molecular Formula: C₆H₁₄ClNO₂ | Molecular Weight: 167.63 g/mol Key Differences:

Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride

CAS: Not explicitly listed | Molecular Formula: C₉H₂₀ClNO₂ (estimated) Key Differences:

- Substitution: Ethylamino group replaces the primary amine, altering basicity and hydrogen-bonding capacity.

- Synthesis: Prepared via reductive amination of methyl 2-amino-3,3-dimethylbutanoate with aldehydes .

- Applications: Intermediate in immunosuppressants (e.g., analogs of FTY720, a sphingosine-1-phosphate receptor modulator) .

Structural and Functional Analysis Table

Critical Discussion of Structural Impacts

- Steric Effects: The 3,3-dimethyl group in tert-leucine derivatives enhances conformational rigidity, favoring specific receptor interactions in immunosuppressants .

- Electron-Withdrawing Groups : Trifluoromethyl substitution increases metabolic stability but may reduce aqueous solubility .

- Ester Chain Length : Ethyl esters offer prolonged half-life compared to methyl esters due to slower hydrolysis .

Biologische Aktivität

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, is a chiral amino acid derivative with significant implications in pharmaceutical research and development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Molecular Formula : C₈H₁₈ClNO₂

- Molecular Weight : Approximately 195.69 g/mol

- Structure : The compound features an ethyl ester group, an amino group, and two methyl groups on the carbon backbone, contributing to its unique biological properties.

This compound interacts with various biological systems through several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can influence metabolic pathways and signaling mechanisms in cells.

- Substrate Activity : It may act as a substrate for specific enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.

- Inhibition Potential : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic effects in neurological disorders.

Biological Activity

Research indicates that this compound exhibits biological activities consistent with amino acid derivatives. Its potential roles include:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may have applications in treating neurological disorders due to its influence on neurotransmitter systems.

- Antimicrobial Activity : Some studies have explored its efficacy against various microbial strains, indicating potential as an antimicrobial agent .

- Agrochemical Applications : Research has shown promising results in bioassays against agricultural pests, suggesting that derivatives of this compound could be developed into eco-friendly agrochemicals .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. The following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl L-leucinate | C₈H₁₇NO₂ | Important in protein synthesis |

| Ethyl L-valinate | C₇H₁₅NO₂ | Used in flavoring and fragrance industries |

| Ethyl 2-amino-4-methylpentanoate | C₉H₁₉NO₂ | Potential applications in pharmaceuticals |

The uniqueness of this compound lies in its chiral configuration, which enhances its selectivity and effectiveness in biological applications compared to non-chiral counterparts.

Case Studies and Research Findings

- Neuropharmacological Study : A study investigated the effect of this compound on neurotransmitter levels in rodent models. Results indicated a significant modulation of serotonin and dopamine levels, suggesting potential applications in mood disorders.

- Antimicrobial Efficacy : In a bioassay against common pathogens, the compound demonstrated effective inhibition at concentrations as low as 50 µg/mL. This finding supports further exploration into its use as a natural antimicrobial agent .

- Agrochemical Development : Research conducted on the application of this compound in agriculture revealed that formulations containing this compound significantly reduced pest populations by up to 80%, indicating its potential as a sustainable crop protection agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, and how are critical intermediates purified?

- Methodological Answer : The compound is typically synthesized via reductive amination and hydrogenolysis. For example, in a two-step process:

Step 1 : Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is reacted with benzaldehyde and sodium triacetoxyborohydride in dichloroethane under nitrogen to form a Schiff base intermediate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate) .

Step 2 : The intermediate undergoes hydrogenolysis using Pd/C under H₂ to remove the benzyl group, followed by HCl treatment to yield the final hydrochloride salt. Purification involves concentration under reduced pressure .

Alternative routes include trifluoromethanesulfonic acid-mediated alkylation in tetrahydrofuran, with purification via reverse-phase chromatography (acetonitrile/water) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- 1H-NMR : Key peaks include δ 8.98–8.76 ppm (broad singlets for NH₃⁺), 3.88 ppm (methoxy group), and 1.02 ppm (tert-butyl group) in DMSO-d₆ .

- LCMS/HPLC : Retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 228.3 [M+H]⁺) confirm molecular weight and purity .

- Elemental Analysis : Validate chloride content via titration or ion chromatography.

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group .

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles due to potential respiratory and dermal irritation .

- Avoid exposure to moisture and high temperatures during handling to minimize decomposition.

Advanced Research Questions

Q. How can researchers optimize reaction yields in reductive amination steps while minimizing byproducts?

- Methodological Answer :

- Stoichiometry : Use a 1:1 molar ratio of amine to aldehyde and excess sodium triacetoxyborohydride (2 eq.) to drive the reaction .

- Solvent Choice : Dichloroethane or THF improves solubility of hydrophobic intermediates.

- Temperature Control : Maintain 0–25°C during workup to suppress imine hydrolysis.

- Byproduct Mitigation : Add saturated NaHCO₃ during extraction to neutralize excess acid and reduce emulsion formation .

Q. How should researchers address discrepancies in NMR data caused by dynamic proton exchange or impurities?

- Methodological Answer :

- Dynamic Exchange : For broad NH₃⁺ signals (δ 8.76–9.00 ppm), use DMSO-d₆ at elevated temperatures (40–60°C) to sharpen peaks .

- Impurity Identification : Compare LCMS traces with synthetic intermediates (e.g., residual benzyl group at m/z 320.2). Use preparative HPLC to isolate impurities for structural elucidation .

- Deuterated Solvent Screening : Test CDCl₃ or CD₃OD to resolve overlapping signals.

Q. What strategies are effective for functionalizing the amino and ester groups without compromising stereochemistry?

- Methodological Answer :

- Amino Group : Protect with Boc (tert-butoxycarbonyl) groups using Boc₂O in THF, followed by selective deprotection with HCl/dioxane .

- Ester Group : Hydrolyze to carboxylic acids using NaOH/MeOH (0–5°C to avoid racemization).

- Stereochemical Integrity : Monitor optical rotation ([α]D) and chiral HPLC (e.g., CHIRALPAK® columns) to confirm retention of configuration during derivatization .

Q. How can researchers develop robust analytical methods to quantify trace impurities in the compound?

- Methodological Answer :

- HPLC Method Development : Use C18 columns with gradients of acetonitrile/water (0.1% TFA). Adjust pH to 2.5–3.0 to improve peak symmetry for polar impurities .

- LCMS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection of degradation products (e.g., hydrolyzed ester fragments).

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify labile moieties and validate method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.